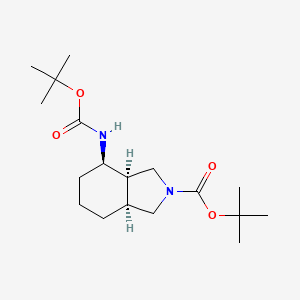

(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate

Description

(3aR,4R,7aS)-tert-Butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1799434-70-0 or 1251001-17-8) is a bicyclic tertiary amine derivative with a molecular formula of C₁₈H₃₂N₂O₄ and a molecular weight of 340.46 g/mol. It features two tert-butoxycarbonyl (Boc) protective groups: one on the isoindole nitrogen and another on the amino group at the 4-position of the hexahydroisoindole scaffold . This dual Boc protection enhances its stability during synthetic processes, making it a valuable intermediate in medicinal chemistry for the development of protease inhibitors, receptor antagonists, and other bioactive molecules .

The compound’s stereochemistry—(3aR,4R,7aS)—is critical for its interactions with chiral biological targets. Its rigid hexahydroisoindole core provides conformational constraints, which can improve binding specificity in drug design .

Properties

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21)/t12-,13+,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEIDXVJEYWTPT-HZSPNIEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705463 | |

| Record name | tert-Butyl (3aR,4R,7aS)-4-[(tert-butoxycarbonyl)amino]octahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799434-70-0, 1251001-17-8 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-, 1,1-dimethylethyl ester, (3aR,4R,7aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3aR,4R,7aS)-4-[(tert-butoxycarbonyl)amino]octahydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is a synthetic compound belonging to the isoindole family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1251019-81-4

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.35 g/mol

Biological Activity Overview

Research indicates that compounds with isoindole structures exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activities of this compound are still being explored.

Pharmacological Properties

- Anti-inflammatory Activity : Preliminary studies suggest that isoindoles can inhibit pro-inflammatory cytokines. This compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

- Anticancer Potential : Isoindoles have been associated with cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a promising area for further research.

- Antibacterial Effects : Some isoindole derivatives have shown activity against bacterial strains, indicating potential as antibiotic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antibacterial | Activity against specific bacterial strains |

Case Study 1: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory properties of isoindoles, researchers found that compounds similar to this compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of isoindole derivatives revealed that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7). The study indicated that the compound induced cell cycle arrest and apoptosis via mitochondrial pathways.

Scientific Research Applications

Synthesis Overview

The synthesis of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves several key steps:

- Formation of Isoindole Core : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Functional Groups : The tert-butyl and tert-butoxycarbonylamino groups are added via substitution reactions involving tert-butyl halides and tert-butoxycarbonyl chloride in the presence of bases.

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of new synthetic methodologies and complex organic molecules. Researchers utilize it to explore reaction mechanisms and develop novel synthetic pathways.

Biology

In biological research, this compound is investigated for its potential biological activities . Studies focus on its interactions with enzymes and receptors, making it a lead candidate in drug discovery efforts aimed at various diseases.

Medicine

The compound is under investigation for its therapeutic potential . Preliminary studies suggest that it may exhibit activity against specific diseases or conditions. Ongoing pharmacological studies aim to elucidate its efficacy and safety profiles for potential clinical applications.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials . Its unique properties make it suitable for developing new materials and coatings, contributing to advancements in material science.

Comparison with Similar Compounds

(3aR,7aS)-tert-Butyl 3a,4,7,7a-Tetrahydro-1H-isoindole-2(3H)-carboxylate

Key Differences :

- Structure: Lacks the Boc-protected amino group at the 4-position.

- Synthesis : Derived from (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole via Boc protection under basic conditions (Boc₂O, CH₂Cl₂) .

- Applications: Primarily serves as a precursor for further functionalization (e.g., oxidation to introduce keto or amino groups) .

- Reactivity: The absence of the 4-amino group reduces steric hindrance, facilitating reactions at the isoindole nitrogen.

tert-Butyl (4aR,7R)-7-Methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c)

Key Differences :

- Structure : Contains a fused benzo-cyclohepta-isoindole system with a methoxy group and a ketone.

- Synthesis : Synthesized via [4+3] cycloaddition between a diene and an aldehyde ether .

- Applications : Used in complex natural product synthesis due to its polycyclic framework .

- Physicochemical Properties : The methoxy group increases polarity, while the ketone enhances electrophilicity for nucleophilic additions.

Racemic-(3aR,4S,7aS)-tert-Butyl 4-Aminohexahydro-1H-isoindole-2(3H)-carboxylate

Key Differences :

- Stereochemistry : Racemic mixture (vs. enantiomerically pure target compound) .

- Functional Groups: Single Boc group on the isoindole nitrogen; the 4-amino group is unprotected.

- Applications: Limited utility in asymmetric synthesis due to racemic nature. Requires resolution for chiral drug development .

tert-Butyl (3aR,4S,7aR)-4-Hydroxy-4-(m-tolylethynyl)octahydro-1H-indole-1-carboxylate

Key Differences :

- Structure : Contains a hydroxy group and an m-tolylethynyl substituent.

- Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.